In Vivo Neuromuscular Blocking Potency: Gymnodimine vs. 13-Desmethyl Spirolide C
In an in vivo mouse model, gymnodimine-A exhibits significantly lower neuromuscular blocking potency compared to 13-desmethyl spirolide C (SPX-desMe-C). The 50% inhibitory dose (ID50) for reducing compound muscle action potential amplitude was 51 ng/mouse (1.6 μg/kg or 3.3 nmol/kg) for Gymnodimine-A, while SPX-desMe-C required only 0.18 ng/mouse (6 ng/kg or 0.01 nmol/kg) [1]. This equates to a 300-fold difference in molar potency, establishing SPX-desMe-C as a far more potent neuromuscular blocker in vivo [2].
| Evidence Dimension | In vivo neuromuscular blockade (ID50) |
|---|---|
| Target Compound Data | 51 ng/mouse (1.6 μg/kg; 3.3 nmol/kg) |
| Comparator Or Baseline | 13-Desmethyl spirolide C: 0.18 ng/mouse (6 ng/kg; 0.01 nmol/kg) |
| Quantified Difference | ~300-fold higher potency for SPX-desMe-C |
| Conditions | Isoflurane-anesthetized mice; caudal motor nerve stimulation; compound muscle action potential recording |
Why This Matters
This 300-fold potency differential is critical for experimental design: Gymnodimine allows for a wider dose-response window in neuromuscular studies where SPX-desMe-C's extreme potency may cause rapid lethality or preclude graded responses.
- [1] Marrouchi R, Rome G, Kharrat R, Molgó J, Benoit E. Analysis of the action of gymnodimine-A and 13-desmethyl spirolide C on the mouse neuromuscular system in vivo. Toxicon. 2013 Dec 1;75:27-34. View Source
- [2] Marrouchi R, Rome G, Kharrat R, Molgó J, Benoit E. Analysis of the action of gymnodimine-A and 13-desmethyl spirolide C on the mouse neuromuscular system in vivo. Toxicon. 2013 Dec 1;75:27-34. View Source
